molecular formula C₁₃H₇D₄N₃O₄ B1163083 Mieshuan-d4

Mieshuan-d4

Cat. No.: B1163083
M. Wt: 277.27
Attention: For research use only. Not for human or veterinary use.
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Description

Mieshuan-d4 (Controlled ProductRef: TR-M343802) is a deuterated compound with the chemical name 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol-d4. The "-d4" designation indicates selective substitution of four hydrogen atoms with deuterium isotopes, a modification commonly employed to enhance metabolic stability and traceability in pharmacokinetic studies . This compound is supplied by CymitQuimica at a price of €1,568 for 25 mg, reflecting its specialized application in pharmaceutical and biochemical research. Deuterated analogs like this compound are pivotal in drug development, as deuterium incorporation reduces metabolic degradation via the kinetic isotope effect, thereby prolonging drug half-life .

Such methodologies are critical for achieving high isotopic purity and scalability, as highlighted in studies on novel compound synthesis .

Properties

Molecular Formula

C₁₃H₇D₄N₃O₄

Molecular Weight

277.27

Synonyms

N-(4-Nitrophenyl)-carbamic acid 3-Pyridinylmethyl Ester-d4; _x000B_(4-Nitrophenyl)-carbamic Acid 3-Pyridinylmethyl Ester-d4;  RH 945-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most direct comparator to Mieshuan-d4 is 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol-d6 (Controlled ProductRef: TR-M321117), another deuterated variant with six deuterium substitutions. Key differences include:

Parameter This compound 6-[...]-d6
Deuterium Substitution d4 d6
Molecular Complexity Moderate Higher (additional deuteration sites)
Price (25 mg) €1,568 €2,320
Potential Stability Enhanced vs. non-deuterated Likely further improved

The price disparity suggests increased synthetic complexity or lower yields for the d6 variant, a common challenge in multi-deuterated compound synthesis .

Metabolic and Pharmacokinetic Profiles

Deuterated compounds generally exhibit slower hepatic metabolism due to stronger C-D bonds. While direct data for this compound are unavailable, studies on analogous deuterated drugs (e.g., deutetrabenazine) demonstrate 2–3-fold increases in half-life compared to non-deuterated counterparts. The d6 variant may offer incremental stability gains over this compound, though this must be balanced against cost and synthetic feasibility .

Research Findings and Limitations

Key Data and Trends

  • Cost-Effectiveness : this compound provides a balance between deuteration benefits and affordability, making it preferable for early-stage studies.
  • Synthetic Challenges : Multi-deuterated compounds (e.g., d6) require advanced techniques, such as transition-metal-catalyzed H/D exchange, which may limit accessibility .

Knowledge Gaps

  • No comparative in vitro/in vivo data for this compound and its analogs are available in the provided evidence.
  • The impact of deuteration position (vs. quantity) on bioactivity remains unexplored.

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